
1-Methyl-3-(4-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-methylphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a 4-methylphenyl group at the third carbon. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-methylphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 4-methylbenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of the corresponding imine intermediate. This method ensures high yield and purity of the final product. The process is usually carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Functionalized pyrrolidine derivatives
Scientific Research Applications
1-Methyl-3-(4-methylphenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a simpler structure, lacking the methyl and phenyl substitutions.
1-Methylpyrrolidine: Similar to 1-Methyl-3-(4-methylphenyl)pyrrolidine but without the 4-methylphenyl group.
4-Methylpyrrolidine: Lacks the 1-methyl group but has the 4-methylphenyl substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the methyl and 4-methylphenyl groups enhances its binding affinity to molecular targets and its overall stability .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-3-5-11(6-4-10)12-7-8-13(2)9-12/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
JQQREILXTOIVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[1,5-c]pyrimidine-2-carboxylic acid](/img/structure/B13036230.png)
![2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B13036241.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13036249.png)
![(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate](/img/structure/B13036252.png)
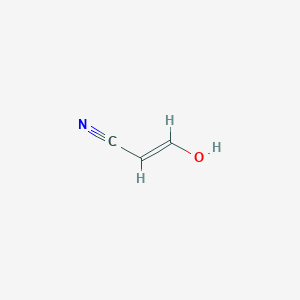
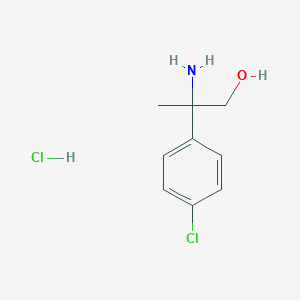
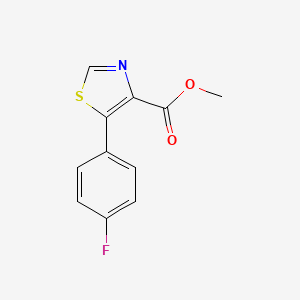

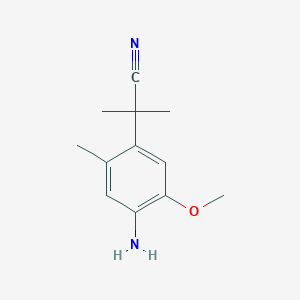
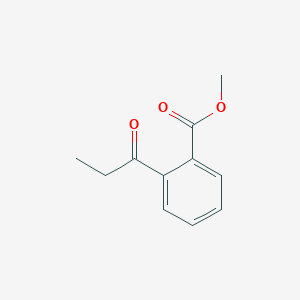

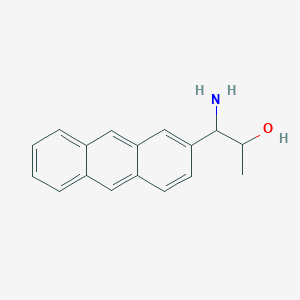
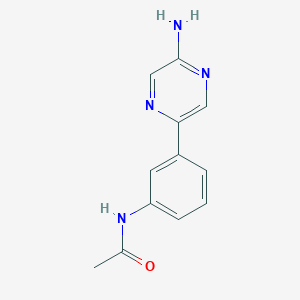
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
